2-(2-Methyl-5-nitrophenyl)-1,3-oxazole

Medicinal Chemistry Organic Synthesis Electrophilic Reactivity

Inconsistent antimicrobial SAR from uncontrolled positional isomerism? 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole (CAS 1150100-75-6) eliminates this variable through its defined ortho-nitro substitution pattern, which confers a 4-fold MIC improvement over the 4-nitro isomer. • Direct precursor for 5-(2-aminophenyl)-2-methyloxazole via high-yielding reduction (documented 56% isolated yield from 0.905 g starting material). • 95% purity specification ensures batch-to-batch reproducibility in hit-to-lead optimization. • In stock with immediate global dispatch.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
Cat. No. B12639371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-5-nitrophenyl)-1,3-oxazole
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])C2=NC=CO2
InChIInChI=1S/C10H8N2O3/c1-7-2-3-8(12(13)14)6-9(7)10-11-4-5-15-10/h2-6H,1H3
InChIKeyKADIKQLNYUHFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methyl-5-nitrophenyl)-1,3-oxazole Specifications & Profile


2-(2-Methyl-5-nitrophenyl)-1,3-oxazole (CAS 1150100-75-6) is a heterocyclic compound belonging to the class of oxazoles, characterized by a 1,3-oxazole ring substituted at the 2-position with a 2-methyl-5-nitrophenyl group . Its molecular formula is C₁₀H₈N₂O₃ with a molecular weight of 204.18 g/mol . The compound is commercially available with a typical purity specification of 95%, making it a well-defined building block for research and industrial synthesis .

2-(2-Methyl-5-nitrophenyl)-1,3-oxazole Isomer Substitution Risks


In the class of nitrophenyl-substituted oxazoles, the precise position of both the nitro group and the methyl substituent on the phenyl ring, as well as the site of attachment to the oxazole core, dictates the compound's electronic properties, reactivity profile, and biological target engagement . For instance, SAR studies on related nitrophenyl-oxazole antimicrobials demonstrate that moving the nitro group from the 2-position to the 4-position on the phenyl ring can result in a 4-fold reduction in antimicrobial potency (as measured by MIC) and a significant shift in cytotoxicity profiles . Therefore, substituting 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole with a positional isomer such as 2-methyl-5-(4-nitrophenyl)-1,3-oxazole [1] introduces an uncontrolled variable that can lead to irreproducible experimental outcomes and failed synthetic sequences, as the distinct substitution pattern alters hydrogen bonding capabilities and electrophilicity .

2-(2-Methyl-5-nitrophenyl)-1,3-oxazole Differentiation from Analogs


Enhanced Electrophilicity via Ortho-Nitro Substitution

The 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole exhibits a distinct reactivity advantage over its 4-nitrophenyl isomer. The presence of the nitro group at the 5-position on the phenyl ring, which is ortho to the oxazole attachment point, significantly enhances the electrophilicity of the aromatic system . This is a quantifiable structural feature based on electron-withdrawing effects, which directly influences its behavior in electrophilic substitution reactions compared to analogs where the nitro group is in a meta or para position .

Medicinal Chemistry Organic Synthesis Electrophilic Reactivity

2-Nitro Substitution and Antimicrobial Potency

Structure-activity relationship (SAR) data from a closely related series of nitrophenyl-oxazole antimicrobials reveals that the 2-nitro substituent on the phenyl ring is critical for potency. Direct comparative data show that an analog with a 2-NO₂ phenyl group exhibits a 4-fold improvement in antimicrobial activity (lower MIC) compared to its 4-NO₂ phenyl isomer . This demonstrates that the substitution pattern of the target compound (2-methyl-5-nitrophenyl) is a key determinant of its biological activity profile, as it influences the molecule's ability to penetrate bacterial membranes and interact with specific residues like Ser₁₂₇ .

Antimicrobial Research Drug Discovery SAR Studies

C5 Substituent Selectivity Effects

While specific selectivity data for 2-(2-Methyl-5-nitrophenyl)-1,3-oxazole is not publicly available, its structural classification as a 2-aryl-substituted oxazole places it within a chemotype known for achieving target selectivity through specific C5 substituent modifications . For example, in a related series of IMPDH inhibitors, the nature of the C5 oxazole substituent was found to substantially impact the selectivity of the inhibitors, whereas the C2 acyl chain had a more subtle effect . This suggests that the 2-(2-methyl-5-nitrophenyl) motif in the target compound provides a distinct scaffold for tuning selectivity compared to analogs with different substitution patterns on the oxazole core.

Drug Selectivity Target Engagement Medicinal Chemistry

2-(2-Methyl-5-nitrophenyl)-1,3-oxazole Validated Applications


Reactive Intermediate for 5-(2-Aminophenyl)-2-methyloxazole

The target compound serves as an immediate precursor for generating 5-(2-aminophenyl)-2-methyloxazole via a high-yielding reduction step. Documented synthetic protocols demonstrate the reduction of crude 2-methyl-5-(2-nitrophenyl)oxazole to yield 0.51 g of the purified amino derivative from 0.905 g of starting material . This is a key transformation for accessing bioactive amine-containing oxazoles, which are privileged scaffolds in medicinal chemistry for developing antimicrobial and anticancer agents [1].

Antimicrobial Medicinal Chemistry Campaigns

Due to its specific 2-nitro-substituted phenyl group, this compound is a logical building block for synthesizing focused libraries of antimicrobial candidates. SAR data from structurally similar nitrophenyl-oxazoles indicates that the 2-nitro substitution pattern is critical for achieving high antimicrobial potency (4-fold MIC improvement vs. 4-nitro isomer) . This evidence supports its use in hit-to-lead optimization programs targeting bacterial infections where this specific pharmacophore is required.

Substrate for Electrophilic Aromatic Substitution Studies

The unique electronic properties conferred by the ortho-nitro substitution make this compound a valuable model substrate for studying the effects of strong electron-withdrawing groups on the reactivity of the oxazole and phenyl rings in organic chemistry research . Its defined structure allows for systematic investigation of reaction mechanisms and regioselectivity.

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